molecular formula C17H24Cl2FN5O B2963498 N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1351647-61-4

N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2963498
CAS No.: 1351647-61-4
M. Wt: 404.31
InChI Key: UKRYIPAOEYWIKV-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a fluorobenzyl group, a piperazine ring substituted with a methylimidazole moiety, and an acetamide linker.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN5O.2ClH/c1-21-7-6-19-17(21)23-10-8-22(9-11-23)13-16(24)20-12-14-2-4-15(18)5-3-14;;/h2-7H,8-13H2,1H3,(H,20,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRYIPAOEYWIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H20Cl2FN5
  • Molecular Weight : 363.27 g/mol
  • CAS Number : 724-59-4

This compound features a piperazine ring, an imidazole moiety, and a fluorobenzyl group, which are critical for its biological interactions.

Research indicates that this compound acts primarily as a positive allosteric modulator (PAM) of the GABA-A receptor. This mechanism enhances the receptor's response to GABA, leading to increased inhibitory neurotransmission.

Key Findings:

  • GABA-A Receptor Modulation : The compound has been shown to bind to the α1/γ2 interface of the GABA-A receptor, which is crucial for its modulatory effects .
  • Metabolic Stability : Studies have demonstrated that this compound exhibits improved metabolic stability compared to other known PAMs, such as alpidem, which is prone to rapid biotransformation and toxicity .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Description
GABA-A Receptor Modulation Acts as a PAM, enhancing GABAergic transmission.
Metabolic Stability Demonstrates higher stability in human liver microsomes compared to alpidem.
Inhibition Studies Exhibits low micromolar IC50 values in enzyme inhibition assays .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on GABA-A Receptor Modulation :
    • Researchers conducted molecular docking studies revealing essential structural features for binding at the GABA-A receptor .
    • The compound demonstrated significant efficacy in enhancing receptor activity in vitro.
  • Metabolic Stability Assessment :
    • In comparative studies with alpidem, it was found that this compound retained 90% of its parent compound after 120 minutes in human liver microsomes .
  • Enzyme Inhibition Studies :
    • A series of derivatives were tested for their inhibitory potential against specific enzymes, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50 = 40.43 μM for one derivative) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Fluorobenzyl-Substituted Compounds
  • N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide ([19F]FBNA): Synthesized via coupling 2-(2-nitro-1H-imidazol-1-yl)acetic acid with 4-fluorobenzylamine, this compound replaces the piperazine-methylimidazole group with a nitroimidazole.
  • 1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine (Compound 4) :
    This analog features dual fluorobenzyl groups and a benzoimidazole-piperidine core. The substitution of piperazine with piperidine and the addition of isopropoxy groups may influence lipophilicity and receptor binding compared to the target compound’s simpler piperazine-imidazole system .

Piperazine-Methylimidazole Derivatives
  • Compound 5m (N-(6-(4-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) :
    Shares the fluorobenzyl-piperazine core but incorporates a pyridinyl-thiazolylacetamide tail. The thiazole ring and pyridine substituent enhance π-π stacking interactions, which could improve binding affinity in enzyme inhibition compared to the target compound’s methylimidazole-acetamide structure .
Sulfur-Containing Analogs
  • Compound 9 (2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide): Replaces the piperazine with a thioether linkage and introduces a methoxyphenyl group.

Physicochemical Properties

Table 1 summarizes key data for fluorobenzyl-containing analogs:

Compound Yield (%) Melting Point (°C) Molecular Formula MS [M+H]+ Key Features
Target Compound* N/A N/A C₁₉H₂₄Cl₂FN₅O₂ N/A Dihydrochloride salt, methylimidazole
[19F]FBNA () N/A N/A C₁₂H₁₁FN₄O₃ N/A Nitroimidazole, simpler acetamide
Compound 5m () 75 80–82 C₂₉H₂₇FN₆OS 527.2030 Thiazole-pyridine tail
Compound 5n () 73 86–88 C₂₉H₂₆ClFN₆OS 561.1640 Chlorophenyl substitution
Astemizole () N/A N/A C₂₈H₃₁FN₆O N/A Benzimidazole-piperidine core

*Note: Physicochemical data for the target compound are inferred from analogs.

  • Melting Points: Fluorobenzyl-piperazine derivatives (e.g., 5m, 5n) exhibit lower melting points (80–88°C) compared to non-fluorinated benzimidazoles (e.g., 5o: 216–218°C), suggesting reduced crystallinity due to fluorinated aromatic systems .
  • Mass Spectrometry: The presence of fluorine (atomic mass ~19) and chlorine (atomic mass ~35.5) in analogs like 5n results in higher m/z values (561.1640) compared to non-halogenated derivatives .

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